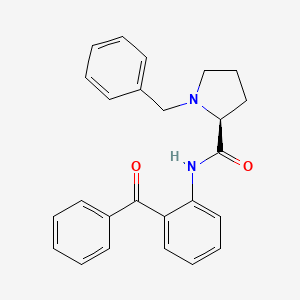

(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone

Vue d'ensemble

Description

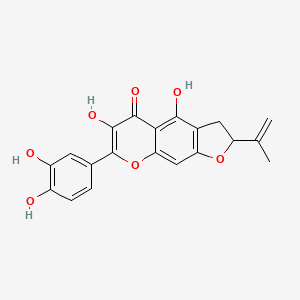

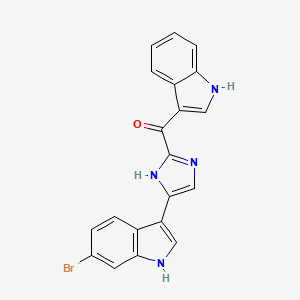

“(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone”, also known as BPB, is a chemical compound with the molecular formula C25H24N2O2 and a molar mass of 384.47 g/mol . It is used in synthesis .

Synthesis Analysis

The synthesis of “(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone” involves several steps, including the use of trifluoroacetic acid (TFA), dichloromethane (CH2Cl2), benzyl chloride, potassium hydroxide (KOH), and isopropanol (iPrOH) .Molecular Structure Analysis

The molecular structure of “(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone” is represented by the Hill formula C25H24N2O2 . The InChI key is IPSABLMEYFYEHS-QHCPKHFHSA-O .Physical And Chemical Properties Analysis

“(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone” has a melting point range of 97 - 99 °C . The specific rotation [α²0/D (c=1 in methanol) is -136.0 - -134.0° .Applications De Recherche Scientifique

1. Synthesis of Bis α-Amino Acids

- Summary of Application : This compound is used as a chiral auxiliary in the synthesis of enantiomerically enriched tailor-made (S)-α-amino acids through the cross-coupling reactions of Glaser .

- Methods of Application : The initial complexes used in the reaction are the Schiff base Ni(II) complexes of the chiral auxiliary (S)-BPB (BPB (N-benzyl proline benzophenone) and amino acids . The target Ni(II) complexes are then disassembled with aqueous HCl .

- Results or Outcomes : The tailor-made amino acids are isolated with excellent enantioselectivities (>99% ee) .

2. Analysis of Crystallographic Structures

- Summary of Application : This compound is used in the analysis of crystallographic structures of Ni(II) complexes of amino acid Schiff bases .

- Methods of Application : The study involved critical analysis of 13 crystallographic structures of various Ni(II) complexes of amino acid Schiff bases .

- Results or Outcomes : The major finding of this work is the significance of a parallel displaced type of aromatic interactions between o-amino-benzophenone and Pro N-benzyl rings . The quality of these aromatic interactions was shown to control the steric environment around the amino acid side-chain, rendering variously substituted Ni(II) complexes of different thermodynamic stabilities .

3. Asymmetric Synthesis of Enantiomerically Pure Amino Acids

- Summary of Application : This compound is used in the asymmetric synthesis of enantiomerically pure amino acids such as (S)-trans-cinnamylglycine and (S)-α-trans-cinnamyl-α-alanine .

- Methods of Application : The synthesis involves reactions of cinnamyl halides (Cl, Br) with Ni(II) complexes of the chiral Schiff base of glycine or alanine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone .

- Results or Outcomes : The process allows for a convenient, large-scale asymmetric synthesis of these enantiomerically pure amino acids .

4. Enantioselectivity of Nickel(II) and Copper(II) Complexes

- Summary of Application : This compound is used in the study of enantioselectivity of nickel(II) and copper(II) complexes of Schiff bases derived from amino acids .

- Methods of Application : The study involves the formation of nickel(II) and copper(II) complexes with Schiff bases derived from amino acids and (S)-o-[(N-Benzylprolyl)amino]benzophenone .

- Results or Outcomes : The study provides insights into the enantioselectivity of these complexes .

5. Synthesis of [β-11C]-L-3, 4-dihydroxy phenylalanine

- Summary of Application : This compound is used in the synthesis of [β-11C]-L-3, 4-dihydroxy phenylalanine .

- Methods of Application : The synthesis involves asymmetric alkylation of the nickel(II) complex of a Schiff base of (S)-O-N-[(N’-benzylprolyl) amino]benzophenone and glycine with [11C]-3,4-dimethoxybenzylbromide .

- Results or Outcomes : The process allows for the synthesis of [β-11C]-L-3, 4-dihydroxy phenylalanine .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSABLMEYFYEHS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359670 | |

| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |

CAS RN |

96293-17-3 | |

| Record name | N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)

![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)

![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)

![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)